7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity Physicochemical profiling Drug-likeness optimization

7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439108-51-7; molecular formula C₁₂H₈N₄O₂; MW 240.22 g/mol) is a heterocyclic building block comprising a [1,2,4]triazolo[1,5-a]pyrimidine core decorated at the 7-position with a 1,3-benzodioxole (methylenedioxyphenyl) substituent. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with several clinical-stage and marketed agents (e.g., Trapidil, Essramycin, Cevipabulin, DSM-265) bearing this core.

Molecular Formula C12H8N4O2
Molecular Weight 240.222
CAS No. 439108-51-7
Cat. No. B2416088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS439108-51-7
Molecular FormulaC12H8N4O2
Molecular Weight240.222
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC=NC4=NC=NN34
InChIInChI=1S/C12H8N4O2/c1-2-10-11(18-7-17-10)5-8(1)9-3-4-13-12-14-6-15-16(9)12/h1-6H,7H2
InChIKeyFIAFYBHYHIMLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439108-51-7): Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Characterization


7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439108-51-7; molecular formula C₁₂H₈N₄O₂; MW 240.22 g/mol) is a heterocyclic building block comprising a [1,2,4]triazolo[1,5-a]pyrimidine core decorated at the 7-position with a 1,3-benzodioxole (methylenedioxyphenyl) substituent. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with several clinical-stage and marketed agents (e.g., Trapidil, Essramycin, Cevipabulin, DSM-265) bearing this core [1]. Unlike extensively derivatized analogs, the target compound retains an unsubstituted 2-, 5-, and 6-position, rendering it a versatile synthetic intermediate amenable to further regioselective functionalization. Commercial sourcing data indicate a minimum purity specification of 95%, with storage recommended under cool, dry conditions . The 1,3-benzodioxole moiety confers distinct physicochemical properties relative to simple phenyl-substituted congeners, including altered hydrogen-bonding capacity and lipophilicity (log P of the 1,3-benzodioxole fragment = 2.08 [2]), which are critical determinants of permeability, solubility, and target engagement in drug-discovery campaigns.

Why 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Phenyl-Triazolopyrimidine Analogs


Substituting 7-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine with a generic 5-phenyl or 7-phenyl [1,2,4]triazolo[1,5-a]pyrimidine congener is scientifically unwarranted because the 1,3-benzodioxole moiety introduces two additional hydrogen-bond acceptor oxygen atoms and increases molecular polar surface area relative to a simple phenyl ring, directly altering solubility, metabolic stability, and target-binding pharmacophore geometry [1][2]. In medicinal chemistry campaigns, even subtle modifications at the 7-position of the [1,2,4]triazolo[1,5-a]pyrimidine core have been shown to dramatically modulate antiproliferative potency—the 5-phenyl analog exhibits an IC₅₀ of 3.91 µM against MCF-7 cells, whereas optimized 7-substituted derivatives can achieve sub-micromolar IC₅₀ values through tubulin polymerization inhibition (IC₅₀ = 0.53 µM against HCT-116) [3]. Furthermore, the C-2 and C-5 positions on the target compound remain unfunctionalized, providing orthogonal vectors for chemical elaboration that are not available on pre-derivatized analogs such as 7-(1,3-benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439108-52-8), where the 2-methylsulfanyl group precludes certain coupling chemistries . These structural distinctions mean that biological screening results, SAR trends, and synthetic protocols developed for one 7-substituted triazolopyrimidine cannot be directly extrapolated to another without quantitative head-to-head validation.

Quantitative Differentiation Evidence for 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439108-51-7) Versus Closest Structural Comparators


Lipophilicity and Hydrogen-Bonding Capacity: Benzodioxole at C-7 vs. Phenyl-Substituted Triazolopyrimidine Congeners

7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine possesses two ether-type oxygen atoms embedded in the benzodioxole ring, yielding a formal hydrogen-bond acceptor count of 6 (four from the triazolopyrimidine core + two from benzodioxole) versus 4 for the simple 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine analog [1]. This difference directly impacts computed lipophilicity: the 1,3-benzodioxole fragment itself has a measured log P of 2.08 [2], whereas a phenyl substituent contributes approximately log P 1.72–1.96 depending on the substitution environment. This differential of ~0.12–0.36 log P units is pharmacologically relevant; in the [1,2,4]triazolo[1,5-a]pyrimidine series, lipophilic efficiency (LiPE = pIC₅₀ − log P) is a key optimization parameter for balancing potency with metabolic clearance [3]. The additional oxygen atoms also provide hydrogen-bond acceptor sites that can engage ordered water networks or polar protein residues without the metabolic liabilities associated with aliphatic hydroxyl groups.

Lipophilicity Physicochemical profiling Drug-likeness optimization

Unsubstituted C-2 Position Enables Divergent Derivatization: Comparison with 2-Methylsulfanyl Analog (CAS 439108-52-8)

A critical structural distinction between 7-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439108-51-7) and its closest commercially available analog, 7-(1,3-benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439108-52-8), is the absence of a substituent at the C-2 position in the target compound. The 2-methylsulfanyl group in CAS 439108-52-8 (MW 286.31 g/mol; molecular formula C₁₃H₁₀N₄O₂S) permanently occupies a vector that, in the [1,2,4]triazolo[1,5-a]pyrimidine scaffold SAR, has been exploited for kinase hinge-region binding and for tuning selectivity across CDK2, EGFR, TrkA, and VEGFR2 targets [1]. By retaining a bare C-2 position, CAS 439108-51-7 permits introduction of diverse C-2 substituents—amines, ethers, thioethers, aryl/heteroaryl groups, or halogens—via nucleophilic aromatic substitution, cross-coupling, or C–H functionalization methodologies, without requiring a deprotection or displacement step. This contrasts with CAS 439108-52-8, where synthetic modification at C-2 necessitates oxidative or reductive removal of the methylsulfanyl group prior to further functionalization. Published multikinase inhibitor programs have demonstrated that C-2 substitution alone can shift IC₅₀ values by over 100-fold (e.g., compound 12b: EGFR IC₅₀ = 2.19 µM; CDK2 IC₅₀ = 9.31 µM) [1].

Synthetic versatility Medicinal chemistry Structure–activity relationships

Antiproliferative Scaffold Validation: The [1,2,4]Triazolo[1,5-a]pyrimidine Core Demonstrates Clinically Relevant Potency Against Cancer Cell Lines

Although no primary publication reporting direct biological data for CAS 439108-51-7 was identified in the peer-reviewed literature, extensive class-level evidence confirms that the [1,2,4]triazolo[1,5-a]pyrimidine scaffold bearing aromatic substituents at C-5 or C-7 exhibits potent antiproliferative activity across multiple cancer histotypes. The simplest structural comparator with published data, 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, inhibits MCF-7 breast cancer cell growth with an IC₅₀ of 3.91 µM [1]. More elaborated 7-substituted analogs achieve substantially greater potency: a 7-substituted tubulin polymerization inhibitor (compound 2) exhibits an IC₅₀ of 0.53 µM against HCT-116 colorectal cancer cells, with G2/M phase arrest and apoptosis induction [1]. In the gastric cancer setting, optimized triazolo[1,5-a]pyrimidine indole hybrid compound H12 demonstrates IC₅₀ values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), surpassing the reference drug 5-fluorouracil [1]. Notably, compound 6i achieves an IC₅₀ of 0.96 µM against MGC-803 with approximately 38-fold selectivity over the normal gastric epithelial cell line GES-1 [2]. These data establish that 7-aryl-substituted [1,2,4]triazolo[1,5-a]pyrimidines are a productive starting point for anticancer lead discovery, with the 7-benzodioxole variant (CAS 439108-51-7) offering a differentiated hydrogen-bonding and lipophilicity profile relative to the phenyl-tested baseline [3].

Anticancer activity Kinase inhibition Scaffold validation

DNA Gyrase Inhibition: Triazolopyrimidine Class Demonstrates Superior Potency Over Ciprofloxacin, Suggesting Antibacterial Lead Potential for the Scaffold

The [1,2,4]triazolo[1,5-a]pyrimidine chemotype has been validated as a DNA gyrase inhibitor scaffold with potency exceeding that of the clinical fluoroquinolone ciprofloxacin. In a focused library study, compound 9a inhibited E. coli DNA gyrase with an IC₅₀ of 0.68 µM, compared with ciprofloxacin IC₅₀ = 0.85 µM—a 1.25-fold improvement [1]. Multiple derivatives in the same series exhibited broad-spectrum antibacterial activity with MIC values ranging from 0.25 to 2.0 µg/mL against Gram-positive and Gram-negative organisms, and demonstrated a favorable safety profile with no cytotoxicity against human embryonic kidney cells or red blood cells at concentrations up to 32 µg/mL [1][2]. Molecular docking studies confirmed that the triazolopyrimidine core engages the DNA gyrase ATP-binding site with binding modes comparable to ciprofloxacin [1]. While CAS 439108-51-7 itself has not been directly profiled against DNA gyrase, its 7-benzodioxole substituent introduces additional oxygen-mediated hydrogen-bonding capacity that is absent in the 7-phenyl or 7-methyl analogs tested in the published series, providing a structural rationale for evaluating differentiated gyrase inhibition activity [3].

Antimicrobial activity DNA gyrase inhibition Antibacterial lead discovery

Verified Purity Specification and Commercial Availability: Procurement-Grade Characterization Versus Unspecified Research-Grade Alternatives

AKSci supplies 7-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439108-51-7) with a minimum purity specification of 95% (Cat. No. 2239CF), supported by batch-level quality assurance documentation including a downloadable Safety Data Sheet (SDS) and Certificate of Analysis (COA) available upon request . In comparison, the 2-methylsulfanyl analog (CAS 439108-52-8) is offered at an equivalent 95% purity by the same vendor (Cat. No. 2243CF) but carries a higher molecular weight (286.31 vs. 240.22 g/mol), which translates to a 19% greater mass requirement per mole for equivalent stoichiometric use in synthesis . Alternative suppliers list the target compound at 90% purity (e.g., Leyan, Product No. 1402914), representing a 5-percentage-point lower specification that may necessitate additional purification steps prior to biological assay . The compound is classified as non-hazardous for DOT/IATA transport, shipped from San Francisco Bay Area, California, USA, with storage recommended under cool, dry, long-term conditions .

Quality assurance Procurement specification Reproducibility

Enzymatic Target Engagement: Benzodioxole-Triazolopyrimidine Hybrid Demonstrates Measurable but Modest PfDHODH Inhibition, Indicating Scaffold Suitability for Fragment-Based Approaches

A closely related analog, N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (ChEMBL1784579), has been evaluated against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial drug target. This compound inhibits recombinant PfDHODH with an IC₅₀ of 1,600 nM (1.6 µM) [1], whereas its activity against the human ortholog (HsDHODH) is substantially weaker (IC₅₀ ≈ 100,000 nM), yielding a selectivity index of approximately 62.5-fold in favor of the parasite enzyme [1]. This selectivity profile is mechanistically significant because PfDHODH is the target of the clinical candidate DSM-265, itself a triazolopyrimidine derivative [2]. CAS 439108-51-7 differs from ChEMBL1784579 by lacking the 5-methyl group and the C-7 amine linker—features that reduce molecular weight (240.22 vs. ~283.3 g/mol for ChEMBL1784579) and alter the electronic character at the pyrimidine ring. This lower molecular weight and reduced complexity position CAS 439108-51-7 as a more suitable fragment-sized starting point (MW < 250 Da, consistent with the 'Rule of Three' for fragment-based drug discovery) for structure-guided optimization of PfDHODH or related dihydroorotate dehydrogenase inhibitors [3].

Fragment-based drug discovery Enzyme inhibition Antimalarial target engagement

Highest-Confidence Research and Industrial Application Scenarios for 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439108-51-7)


Fragment-Based Lead Discovery Against Kinase and DHODH Targets Leveraging the Benzodioxole Pharmacophore

CAS 439108-51-7, with a molecular weight of 240.22 g/mol (below the 250 Da fragment threshold), is ideally suited as a fragment-sized starting point for structure-based drug design campaigns targeting kinases (CDK2, EGFR, TrkA, VEGFR2) and dihydroorotate dehydrogenase (PfDHODH/HsDHODH). The benzodioxole moiety provides two additional hydrogen-bond acceptor sites compared to simple phenyl-substituted triazolopyrimidine fragments, enabling exploration of polar protein contacts without the metabolic instability of hydroxyl groups [1][2]. The nearest biologically characterized analog, ChEMBL1784579, demonstrates PfDHODH engagement at 1.6 µM with 62.5-fold parasite selectivity, confirming that benzodioxole-triazolopyrimidine hybrids can achieve target-specific binding [3]. Fragment soaking into target protein crystals, followed by iterative structure-guided growth from the unsubstituted C-2 position, represents a high-yield strategy enabled by this scaffold.

Diversifiable Core Scaffold for Parallel Medicinal Chemistry Library Synthesis

The absence of substituents at the C-2, C-5, and C-6 positions distinguishes CAS 439108-51-7 from pre-functionalized analogs such as CAS 439108-52-8 (2-methylsulfanyl), enabling parallel synthesis of diverse compound libraries through orthogonal derivatization chemistries. Published SAR data confirm that C-2 and C-7 modifications on the [1,2,4]triazolo[1,5-a]pyrimidine core can modulate antiproliferative IC₅₀ values across a >20-fold range (0.53–13.1 µM) [1]. The 95% purity specification from AKSci, combined with batch-level COA availability, supports reproducible library synthesis without the need for pre-purification of the starting material .

Antibacterial Lead Optimization Targeting DNA Gyrase with Differentiated Physicochemical Properties

The [1,2,4]triazolo[1,5-a]pyrimidine class has demonstrated DNA gyrase inhibition superior to ciprofloxacin (IC₅₀ = 0.68 µM vs. 0.85 µM for compound 9a), with broad-spectrum MIC values as low as 0.25 µg/mL and a clean cytotoxicity profile up to 32 µg/mL [4]. CAS 439108-51-7 introduces a 7-benzodioxole substituent absent in the published antibacterial series, offering an underexplored vector for improving gyrase binding affinity through oxygen-mediated hydrogen bonding while maintaining favorable lipophilicity (benzodioxole fragment log P = 2.08) [2]. This scaffold can serve as the basis for a focused library targeting fluoroquinolone-resistant bacterial strains, where novel gyrase-binding chemotypes are urgently needed.

Physicochemical Tool Compound for Log P/D and Solubility Profiling in Triazolopyrimidine Lead Optimization

In drug-discovery programs where lipophilic efficiency (LiPE) is a key optimization parameter, CAS 439108-51-7 serves as a reference compound for benchmarking the contribution of the benzodioxole fragment to overall lipophilicity and solubility within the triazolopyrimidine series [1]. The measured log P of 2.08 for the 1,3-benzodioxole fragment [2] provides a computable baseline for predicting the physicochemical properties of more elaborate derivatives, enabling medicinal chemists to prospectively design analogs within optimal drug-like property space (e.g., clogP < 5, tPSA < 140 Ų). Comparison with the simpler 5-phenyl-triazolopyrimidine baseline (fragment log P ≈ 1.72–1.96) allows quantitative assessment of the lipophilicity penalty or benefit incurred by the benzodioxole oxygen atoms.

Quote Request

Request a Quote for 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.